8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthetic route for this compound involves the incorporation of HDAC (histone deacetylase) inhibitory functionality into a PI3K (phosphatidylinositol 3-kinase) inhibitor pharmacophore. By designing and synthesizing dual-acting inhibitors, it becomes possible to target both HDAC and PI3K pathways simultaneously. These compounds were then evaluated for their inhibitory activities against both targets .
Molecular Structure Analysis
The molecular structure of 8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one consists of a fused imidazoquinazoline core with additional functional groups. The presence of methoxy groups at positions 8 and 9, along with the thioxo (sulfur) group, contributes to its unique structure .
科学的研究の応用
Synthesis and Cytotoxic Activity
A study focused on the design, synthesis, and testing of imidazoquinazoline derivatives for their antitumor activity against human mammary carcinoma cells, highlighting the potential of these compounds in cancer therapy (Georgey, 2014).
Antimicrobial and Antioxidant Potential
Another research explored the antimicrobial and antioxidant properties of newly synthesized quinazoline-4(3H)-ones, indicating their potent inhibitory action against various bacterial strains and significant antioxidant potential (Kumar et al., 2011).
Anti-oxidant, Anti-inflammatory, and Analgesic Activities
Research into azolopyrimidoquinolines and pyrimidoquinazolines revealed their inhibitory anti-oxidant activity and potent anti-inflammatory and analgesic activities, suggesting their therapeutic potential in managing inflammation and pain (El-Gazzar et al., 2009).
Cardiotonic Activity
A study on 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives highlighted their cardiotonic activity, contributing to the understanding of structure-activity relationships in the development of cardiotonic agents (Nomoto et al., 1991).
Angiotensin II Receptor Antagonistic Activities
Research into benzimidazole derivatives bearing acidic heterocycles demonstrated their in vitro and in vivo angiotensin II receptor antagonistic activities, offering insights into the development of treatments for hypertension (Kohara et al., 1996).
作用機序
特性
IUPAC Name |
8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-17-8-3-6-7(4-9(8)18-2)13-12(19)15-5-10(16)14-11(6)15/h3-4H,5H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBTWKOJVSIVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3NC(=O)CN3C(=S)N=C2C=C1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。